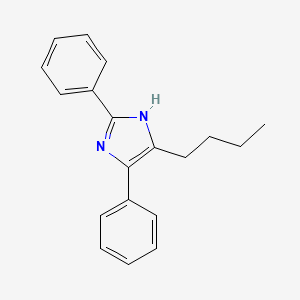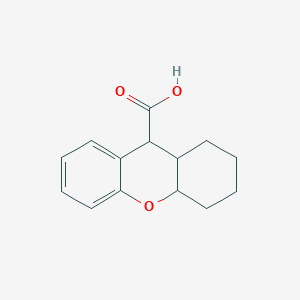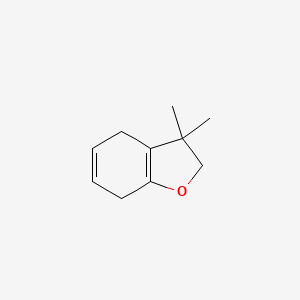
3,3-Dimethyl-2,3,4,7-tetrahydro-1-benzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dimethyl-2,3,4,7-tetrahydro-1-benzofuran is a chemical compound belonging to the benzofuran family. Benzofurans are a class of organic compounds characterized by a fused benzene and furan ring structure. This particular compound is notable for its unique structural features, including the presence of two methyl groups at the 3-position and a tetrahydrofuran ring fused to the benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-2,3,4,7-tetrahydro-1-benzofuran typically involves multi-step reactions. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the cyclization of 3,3-dimethyl-1,5-hexadiene in the presence of a Lewis acid catalyst can yield the desired benzofuran compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to facilitate the cyclization process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Dimethyl-2,3,4,7-tetrahydro-1-benzofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a diverse array of benzofuran derivatives.
Applications De Recherche Scientifique
3,3-Dimethyl-2,3,4,7-tetrahydro-1-benzofuran has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or anticancer activities, is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3,3-Dimethyl-2,3,4,7-tetrahydro-1-benzofuran involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,7-Dimethylbenzofuran: Similar in structure but lacks the tetrahydrofuran ring.
3,6-Dimethyl-3,3a,4,5-tetrahydrobenzofuran: Another related compound with slight structural variations.
Uniqueness
3,3-Dimethyl-2,3,4,7-tetrahydro-1-benzofuran is unique due to its specific substitution pattern and ring structure, which confer distinct chemical and physical properties. These unique features make it valuable for various research and industrial applications.
Propriétés
Numéro CAS |
832721-59-2 |
|---|---|
Formule moléculaire |
C10H14O |
Poids moléculaire |
150.22 g/mol |
Nom IUPAC |
3,3-dimethyl-4,7-dihydro-2H-1-benzofuran |
InChI |
InChI=1S/C10H14O/c1-10(2)7-11-9-6-4-3-5-8(9)10/h3-4H,5-7H2,1-2H3 |
Clé InChI |
MORDRBZWTOSMLS-UHFFFAOYSA-N |
SMILES canonique |
CC1(COC2=C1CC=CC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5R,6S)-9,9-Diethyl-5-[(2S)-4-iodopent-3-en-2-yl]-2,2,3,3,6-pentamethyl-4,8-dioxa-3,9-disilaundecane](/img/structure/B14192671.png)
![1-[3,5-Bis(hydroxymethyl)phenyl]pyrimidine-2,4-dione](/img/structure/B14192674.png)
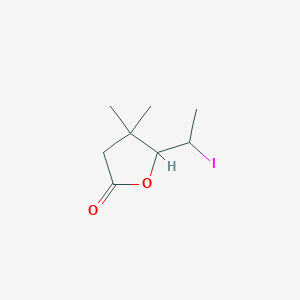
![3-{[5-(2-Methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B14192686.png)
![(1S,2R,5S)-6,6-Dimethylbicyclo[3.1.1]heptane-2-carbonitrile](/img/structure/B14192689.png)
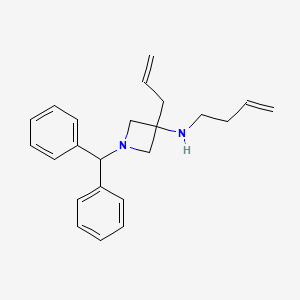
![N-[3-(Benzyloxy)prop-1-en-2-yl]cyclohexanamine](/img/structure/B14192702.png)

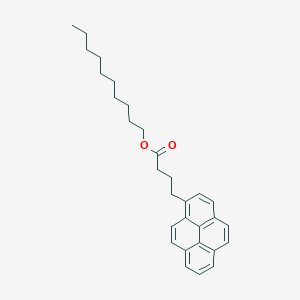
![D-Alanyl-O-[4-(benzyloxy)-4-oxobutanoyl]-L-serine](/img/structure/B14192711.png)

![5,5'-Bis(4-{2-[(2S)-2-methylbutoxy]ethyl}phenyl)-2,2'-bithiophene](/img/structure/B14192721.png)
